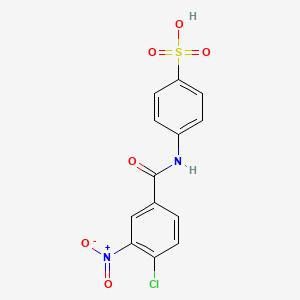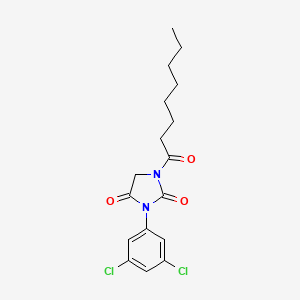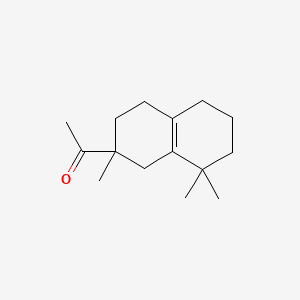
2,2'-Oxybis(N-propylacetamide)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2’-Oxybis(N-propylacetamide) is an organic compound belonging to the class of amides Amides are characterized by the presence of a carbonyl group (C=O) linked to a nitrogen atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-Oxybis(N-propylacetamide) can be achieved through several methods. One common approach involves the reaction of propylamine with acetic anhydride in the presence of a catalyst. The reaction typically occurs under controlled temperature and pressure conditions to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of 2,2’-Oxybis(N-propylacetamide) may involve continuous flow reactors to optimize the reaction conditions and scale up the production. The use of fixed-bed hydrogenation catalysts can also enhance the efficiency of the process .
Analyse Des Réactions Chimiques
Types of Reactions
2,2’-Oxybis(N-propylacetamide) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into simpler amides or amines.
Substitution: It can undergo nucleophilic substitution reactions, where the amide group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophiles like hydroxide ions (OH⁻) or halides (Cl⁻, Br⁻) are typically employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce simpler amides or amines.
Applications De Recherche Scientifique
2,2’-Oxybis(N-propylacetamide) has a wide range of applications in scientific research:
Chemistry: It is used as a reactant in the synthesis of various organic compounds.
Industry: It is employed in the production of polymers and as a catalyst in polymerization reactions.
Mécanisme D'action
The mechanism by which 2,2’-Oxybis(N-propylacetamide) exerts its effects involves interactions with specific molecular targets. In biological systems, it may interact with enzymes and proteins, influencing their activity and stability. The exact pathways and molecular targets can vary depending on the specific application and context.
Comparaison Avec Des Composés Similaires
Similar Compounds
Acetamide: A simpler amide with a single carbonyl group.
Propionamide: Similar to acetamide but with an additional carbon atom.
Butyramide: Contains a longer carbon chain compared to acetamide and propionamide
Uniqueness
2,2’-Oxybis(N-propylacetamide) is unique due to its bis-amide structure, which provides distinct chemical and physical properties
Propriétés
Numéro CAS |
90716-91-9 |
|---|---|
Formule moléculaire |
C10H20N2O3 |
Poids moléculaire |
216.28 g/mol |
Nom IUPAC |
2-[2-oxo-2-(propylamino)ethoxy]-N-propylacetamide |
InChI |
InChI=1S/C10H20N2O3/c1-3-5-11-9(13)7-15-8-10(14)12-6-4-2/h3-8H2,1-2H3,(H,11,13)(H,12,14) |
Clé InChI |
HQMHCJCUUDTMFI-UHFFFAOYSA-N |
SMILES canonique |
CCCNC(=O)COCC(=O)NCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Di([1,1'-biphenyl]-4-yl)iodanium bromide](/img/structure/B14363158.png)
![1-[2-(Phenylsulfanyl)ethenyl]piperidine](/img/structure/B14363166.png)
![2-[(3,7-Dimethyl-7-propoxyoctyl)oxy]oxane](/img/structure/B14363167.png)




![2,4-Dibromo-6-[(3,5-dibromophenyl)methyl]benzene-1,3-diol](/img/structure/B14363207.png)
![8-Methoxy-4,6-bis[(propan-2-yl)oxy]naphthalen-1-ol](/img/structure/B14363216.png)
![8-Bromo-7-methyl-7H-[1,2,3,4,5]pentathiepino[6,7-c]pyrazole](/img/structure/B14363229.png)
![6-Bromo-2-[4-(4-bromophenoxy)phenyl]-1H-indole](/img/structure/B14363230.png)



